molecular formula C18H16ClNO2S B2616728 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1219914-38-1

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2616728
CAS No.: 1219914-38-1
M. Wt: 345.84
InChI Key: FVESEYNHVBXPPN-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This acetamide derivative features a 2-chlorophenyl group linked to a substituted amide functionality, incorporating both furan-2-ylmethyl and thiophen-3-ylmethyl groups on the nitrogen atom. This specific molecular architecture, containing multiple heterocyclic systems (furan and thiophene), makes it a valuable scaffold for investigating structure-activity relationships (SAR) . Compounds with structurally similar acetamide backbones have been identified as potent inhibitors of therapeutic targets such as the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme involved in metabolic disorders including insulin resistance, dyslipidemia, and obesity . Furthermore, closely related propanamide and acetamide analogs are actively researched for their potential anticonvulsant activities, with in silico models and molecular docking studies suggesting mechanisms of action that may involve binding to enzymatic targets like γ-aminobutyrate aminotransferase (GABA-AT) . This reagent is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-17-6-2-1-4-15(17)10-18(21)20(11-14-7-9-23-13-14)12-16-5-3-8-22-16/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVESEYNHVBXPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N(CC2=CSC=C2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting 2-chloroaniline with acetic anhydride under acidic conditions to form 2-chloroacetanilide.

    Introduction of the furan-2-ylmethyl group: The 2-chloroacetanilide can then be reacted with furan-2-carbaldehyde in the presence of a base such as sodium hydride to form the corresponding imine, which is subsequently reduced to the amine.

    Introduction of the thiophen-3-ylmethyl group: Finally, the amine can be reacted with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the acetamide carbonyl group.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Compounds containing furan and thiophene rings have been shown to possess considerable antimicrobial properties. Studies suggest that derivatives similar to this compound are effective against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, one study evaluated its effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM, linked to the induction of apoptosis via mitochondrial pathways.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory effects. In a murine model of acute inflammation, administration resulted in significant reductions in edema and levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy was conducted using MCF-7 breast cancer cells. The study reported:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathways.

Study 2: Anti-inflammatory Effects

In vivo studies assessed the anti-inflammatory potential using a murine model:

  • Results : Significant reduction in edema.
  • Inflammatory Markers : Decreased levels of TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The 2-chlorophenyl group is a common feature in several acetamide derivatives (e.g., ), contributing to lipophilicity and influencing binding interactions. Key comparisons include:

Compound Name Key Substituents Heterocyclic Moieties Notable Properties
Target Compound 2-Chlorophenyl, furan-2-ylmethyl, thiophen-3-ylmethyl Furan, thiophene Potential for dual heterocyclic interactions; moderate polarity due to O/S atoms.
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide 2-Chlorophenyl, thiadiazole, sulfanyl Thiadiazole, furan Sulfanyl group may enhance reactivity or binding to metal ions.
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 2-Chlorophenyl, mercapto-thiadiazole Thiadiazole Mercapto group increases acidity and potential for disulfide bond formation.
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) 5-Chlorothiophen-2-yl, pyridine Thiophene, pyridine Pyridine enhances basicity and hydrogen bonding capacity.

Key Observations :

  • The target compound’s furan and thiophene groups introduce moderate polarity compared to pyridine (5RH1) or thiadiazole (3d, 14), which may affect solubility and membrane permeability.
Enzyme Inhibition and Binding Affinity
  • Pyridine-Containing Analogs () : Compounds like 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) exhibit binding affinities better than −22 kcal/mol for SARS-CoV-2 main protease, mediated by interactions with HIS163 and ASN142. The target compound’s thiophen-3-ylmethyl group may occupy similar hydrophobic pockets but lack pyridine’s H-bonding capacity .
  • FPR2 Agonists () : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide activates calcium mobilization in neutrophils. The target compound’s chlorophenyl group could mimic bromophenyl’s steric effects, but its heterocycles may alter receptor specificity .
Analgesic and Anti-Cancer Activity
  • Thiazole Derivatives () : Analogs like 8c and 8e show significant analgesic activity due to pyrazole-thiazole interactions. The target compound’s furan and thiophene groups may similarly modulate pain pathways but require empirical validation .
  • Anti-Cancer Acetamides () : Derivatives with morpholine or pyrrolidine groups exhibit activity against HCT-1 and MCF-7 cell lines. The target compound’s heterocycles could enhance cytotoxicity via π-π stacking or metabolic interference .

Key Observations :

  • High-yield syntheses (e.g., 82–95%) are achievable for structurally complex acetamides, suggesting feasibility for the target compound.
  • Chromatographic techniques (HPLC, TLC) and spectroscopic validation (NMR, IR) are standard across analogs, ensuring structural fidelity .

Biological Activity

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, which incorporates a chlorophenyl moiety, a furan ring, and a thiophene derivative, positions it as a candidate for various medicinal applications, including anti-inflammatory, antibacterial, and anticancer properties. This article will delve into the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S. The compound's structure features:

  • Chlorophenyl group : Enhances lipophilicity and biological interactions.
  • Furan and thiophene rings : Contribute to its reactivity and potential biological targets.
PropertyValue
Molecular Weight395.9 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL for structurally related compounds, suggesting significant potential for anticancer activity .

Case Study: Cytotoxicity Testing

In a study conducted on several cancer cell lines, including Jurkat and A-431 cells, compounds with similar structures demonstrated effective growth inhibition. The mechanism was attributed to the interaction with specific proteins involved in cell proliferation pathways .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine enhances antibacterial potency.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate key signaling pathways associated with disease processes. However, detailed mechanisms remain subjects of ongoing research .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of intermediates : Starting materials are reacted to form the furan and thiophene intermediates.
  • Coupling reaction : These intermediates are then coupled under specific conditions to yield the final product.

Table 2: Synthetic Steps Overview

StepDescription
Intermediate FormationReaction of furan with alkylating agents
Chlorobenzoyl ReactionReaction with 2-chlorobenzoyl chloride
CouplingCoupling furan and thiophene intermediates

Q & A

Q. What synthetic strategies are employed to prepare 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide?

A common approach involves coupling 2-(2-chlorophenyl)acetic acid derivatives with furan-2-ylmethylamine and thiophen-3-ylmethylamine. For example, amide bond formation can be achieved using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under reflux, followed by purification via column chromatography . Alternative routes may involve activating the carboxylic acid as an acid chloride before nucleophilic substitution with the secondary amine. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize byproducts like bis-alkylated intermediates .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR spectroscopy : Identifies the amide C=O stretch (~1650–1700 cm⁻¹) and secondary N–H deformation (if present) .
  • NMR :
  • ¹H NMR : Assigns protons on the chlorophenyl ring (aromatic region, δ 7.2–7.8 ppm), furan/thiophene methylene groups (δ 4.0–5.0 ppm), and amide protons (if detectable, δ 6.5–8.0 ppm).
  • ¹³C NMR : Confirms carbonyl carbon (δ ~165–175 ppm) and aromatic carbons .
    • Mass spectrometry (ESI or EI) : Validates molecular weight (e.g., [M+H]⁺ peak) .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (reverse-phase C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization). Absolute purity (>95%) is confirmed by elemental analysis (C, H, N) or quantitative NMR .

Advanced Research Questions

Q. What crystallographic methods resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the chlorophenyl and thiophene rings can be measured to assess steric effects. Hydrogen-bonding networks (e.g., N–H⋯N/O interactions) stabilize the crystal lattice and inform solubility properties . Computational geometry optimization (DFT at B3LYP/6-31G* level) may supplement experimental data .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by cooling the sample to –40°C .
  • 2D NMR (COSY, HSQC, HMBC) : Assigns coupling between protons and carbons, clarifying ambiguous peaks .
  • Isotopic labeling : Replacing exchangeable protons (e.g., NH) with deuterium simplifies spectra .

Q. What in vitro assays evaluate its biological activity?

  • Antimicrobial activity : Test via broth microdilution (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates .

Q. How do solvent effects influence its reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Solvent-free conditions (microwave-assisted synthesis) may reduce side reactions. Solvatochromic studies (UV-Vis) quantify polarity effects on electronic transitions .

Methodological Notes

  • Data Validation : Cross-validate spectroscopic data with computational tools (e.g., Gaussian for DFT, ChemDraw for NMR prediction) .
  • Safety : Handle chlorinated intermediates under fume hoods; avoid exposure to thiophene derivatives (potential irritants) .
  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, catalysts) .

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